molecular formula C16H22O3 B12634508 (2R)-Octan-2-yl 4-formylbenzoate CAS No. 921937-87-3

(2R)-Octan-2-yl 4-formylbenzoate

Katalognummer: B12634508
CAS-Nummer: 921937-87-3
Molekulargewicht: 262.34 g/mol
InChI-Schlüssel: TZKIXLMFKJGDCT-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-Octan-2-yl 4-formylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an octan-2-yl group attached to a 4-formylbenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Octan-2-yl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (2R)-octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-Octan-2-yl 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-formylbenzoic acid.

    Reduction: (2R)-Octan-2-yl 4-hydroxybenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-Octan-2-yl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (2R)-Octan-2-yl 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester moiety can undergo hydrolysis, releasing the active formylbenzoic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-formylbenzoate: Similar structure but with a methyl group instead of an octan-2-yl group.

    Ethyl 4-formylbenzoate: Similar structure but with an ethyl group instead of an octan-2-yl group.

    Propyl 4-formylbenzoate: Similar structure but with a propyl group instead of an octan-2-yl group.

Uniqueness

(2R)-Octan-2-yl 4-formylbenzoate is unique due to the presence of the (2R)-octan-2-yl group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

921937-87-3

Molekularformel

C16H22O3

Molekulargewicht

262.34 g/mol

IUPAC-Name

[(2R)-octan-2-yl] 4-formylbenzoate

InChI

InChI=1S/C16H22O3/c1-3-4-5-6-7-13(2)19-16(18)15-10-8-14(12-17)9-11-15/h8-13H,3-7H2,1-2H3/t13-/m1/s1

InChI-Schlüssel

TZKIXLMFKJGDCT-CYBMUJFWSA-N

Isomerische SMILES

CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)C=O

Kanonische SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.